molecular formula C8H16ClNO2 B121160 Ethyl cis-2-amino-1-cyclopentane carboxylate hydrochloride CAS No. 142547-15-7

Ethyl cis-2-amino-1-cyclopentane carboxylate hydrochloride

Cat. No. B121160
M. Wt: 193.67 g/mol
InChI Key: RYBMXCZWUCHLJB-HHQFNNIRSA-N
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Description

Ethyl cis-2-amino-1-cyclopentane carboxylate hydrochloride is a chemical compound that has been studied for its potential use as an antidote for anticholinesterase poisoning. The compound is related to a class of substances that have been synthesized and evaluated for their protective effectiveness against toxic agents such as sarin .

Synthesis Analysis

The synthesis of related compounds involves the preparation of cis- and trans-2-aminocyclohexanols, which are then converted to their corresponding aminoethyl 1-phenyl-cyclopentanecarboxylate hydrochlorides. The process includes the treatment of trans-2-acetamidocyclohexanols with thionyl chloride, followed by hydrolysis to form intermediate oxazolines. These intermediates are further reacted with 2′-bromoethyl 1-phenyl-cyclopentanecarboxylate to yield the desired products. However, attempts to synthesize the ethyl variant of these compounds were not successful .

Molecular Structure Analysis

The molecular structure of ethyl cis-2-amino-1-cyclopentane carboxylate hydrochloride is not explicitly detailed in the provided papers. However, the related compounds synthesized in the studies possess a cyclohexylamine moiety linked to a phenyl-cyclopentanecarboxylate group, indicating a complex, multi-ring structure that is likely to influence the compound's biological activity .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are characterized by the formation of oxazoline intermediates and subsequent reactions to introduce the aminoethyl and phenyl-cyclopentanecarboxylate groups. The reactivity of these intermediates is crucial for the successful synthesis of the target compounds. The papers do not provide detailed information on other chemical reactions that ethyl cis-2-amino-1-cyclopentane carboxylate hydrochloride may undergo .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl cis-2-amino-1-cyclopentane carboxylate hydrochloride are not discussed in detail in the provided papers. However, the synthesis of a related compound, ethyl 2-amino-1-cyclohexanecarboxylate, via reductive amination, suggests that the compound can exist in optically pure form and that its diastereoselectivity and cis-trans selectivity can be controlled during synthesis . This implies that the compound's stereochemistry is an important factor in its physical properties and potential biological activity.

Relevant Case Studies

The papers provided do not include specific case studies on ethyl cis-2-amino-1-cyclopentane carboxylate hydrochloride. However, the synthesis and evaluation of related compounds for their anticholinesterase activity and protective effectiveness in animal models of sarin poisoning suggest that these compounds, including ethyl cis-2-amino-1-cyclopentane carboxylate hydrochloride, may have practical applications in the field of toxicology and pharmacology .

Scientific Research Applications

Cyclopentanone Derivatives in Chemical Synthesis

Cyclopentanone and its derivatives are crucial in organic synthesis, serving as intermediates for the production of fragrances, pharmaceuticals, and agrochemicals. The hydrogenative ring rearrangement of furfural to cyclopentanone under catalytic conditions highlights the versatility of cyclopentanone derivatives in synthesizing a diverse range of compounds with commercial applications (Dutta & Bhat, 2021). This transformation process underscores the potential of Ethyl cis-2-amino-1-cyclopentane carboxylate hydrochloride as a building block in organic synthesis and biorefinery applications.

Jasmonic Acid and Derivatives in Therapeutic Applications

The structural and functional analogies with cyclopentanone compounds, such as jasmonic acid and its derivatives, illustrate the therapeutic potential of cyclopentanone-related compounds. Jasmonates, with their wide range of biological activities, are explored for their roles in the prophylaxis, treatment, and support of cancer treatment (Jarocka-Karpowicz & Markowska, 2021). Given the bioactivity of these compounds, Ethyl cis-2-amino-1-cyclopentane carboxylate hydrochloride may also possess significant biological properties that could be harnessed in medical research, particularly in understanding molecular mechanisms of diseases and developing novel therapeutics.

Role in Understanding Molecular Mechanisms of Action

Research on structurally related compounds has been pivotal in understanding molecular mechanisms of action at the receptor level. Studies on stereoisomers of ohmefentanyl, for instance, have revealed significant insights into ligand-receptor interactions, offering a framework for investigating the pharmacological potential of Ethyl cis-2-amino-1-cyclopentane carboxylate hydrochloride (Brine et al., 1997). Such investigations could provide valuable information regarding its interaction with biological systems, potentially leading to the development of new drugs or diagnostic tools.

properties

IUPAC Name

ethyl (1R,2S)-2-aminocyclopentane-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-2-11-8(10)6-4-3-5-7(6)9;/h6-7H,2-5,9H2,1H3;1H/t6-,7+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYBMXCZWUCHLJB-HHQFNNIRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCC1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CCC[C@@H]1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30369354
Record name Ethyl cis-2-amino-1-cyclopentane carboxylate hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30369354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl cis-2-amino-1-cyclopentane carboxylate hydrochloride

CAS RN

142547-15-7
Record name Ethyl cis-2-amino-1-cyclopentane carboxylate hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30369354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rac-ethyl (1R,2S)-2-aminocyclopentane-1-carboxylate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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